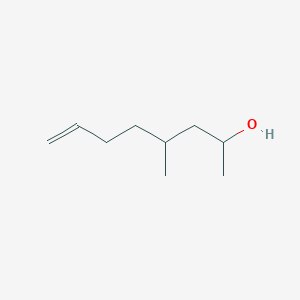

4-Methyloct-7-en-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyloct-7-en-2-ol is a chemical compound with the molecular formula C9H18O . It has a molecular weight of 142.24 .

Molecular Structure Analysis

The molecular structure of this compound consists of a nine-carbon chain with a double bond at the seventh carbon and a hydroxyl group at the second carbon . The exact spatial configuration of the molecule can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates and monitor the conversion of the reaction as a function of time .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its color, density, hardness, melting point, and boiling point, can be determined through various analytical techniques . Its chemical properties, such as its reactivity and stability, can be inferred from its molecular structure .Applications De Recherche Scientifique

1. Epoxidation and Kinetic Studies

A study by Ramos, Derouet, and Visconte (2003) investigated the epoxidation of 4-methyloct-4-ene, a compound related to 4-Methyloct-7-en-2-ol, focusing on the optimization of epoxidation conditions. They identified and characterized reaction products like an epoxide, a ketone, a diol, and a glycol ester, and conducted kinetic studies on the epoxidation reaction. This research provides insights into the chemical behavior and potential applications of similar compounds in industrial settings, such as in the production of epoxides (Ramos, Derouet, & Visconte, 2003).

2. Catalytic Behavior in Alcohol Conversion

Cutrufello et al. (2002) explored the acid-base properties of oxide systems and their catalytic behavior in the conversion of alcohols, including compounds similar to this compound. Their findings are significant for understanding the catalytic processes involved in converting these alcohols to compounds with superior technological properties (Cutrufello et al., 2002).

3. Alcoholysis of Epoxidized Polyisoprenes

Derouet, Brosse, and Challioui (2001) studied the alcoholysis of a molecule related to this compound, focusing on the direct opening of oxirane rings with alcohol derivatives. This research is relevant to the synthesis of alkoxy alcohols and the understanding of chemical reactions involving epoxidized polyisoprenes (Derouet, Brosse, & Challioui, 2001).

4. Pheromone Synthesis

Brenna et al. (2017) utilized a compound structurally similar to this compound in the synthesis of insect pheromones. This research highlights the application of such compounds in creating environmentally benign alternatives to hazardous insecticides, demonstrating their importance in integrated pest management (Brenna et al., 2017).

5. Dehydration of Alcohols Over Catalysts

Reddy et al. (2007) conducted a study on the selective dehydration of alcohols, including those structurally related to this compound. They explored the use of supported nano-oxides as catalysts, providing significant insights into the chemical processes involved in the conversion of such alcohols, which is crucial for various industrial applications (Reddy et al., 2007).

Propriétés

IUPAC Name |

4-methyloct-7-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-8(2)7-9(3)10/h4,8-10H,1,5-7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZYOPWYGEGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)CC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)

![2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2750543.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)

![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)

![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2750557.png)